![molecular formula C16H12F6N4 B2629241 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile CAS No. 338773-84-5](/img/structure/B2629241.png)
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile
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Overview
Description
Synthesis Analysis
3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N- [2-hydroxy-1-naphthylidene]-3, 5-bis (trifluoromethyl)aniline, Schiff’s base and 5,7-bis (trifluoromethyl)aniline . It was also used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination .Molecular Structure Analysis
The molecular formula of 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile is C16H12F6N4 . The InChI code is 1S/C16H12F6N4/c1-26(2)13-3-4-24-14(12(13)8-23)25-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h3-7H,1-2H3,(H,24,25) .Physical And Chemical Properties Analysis
The molecular weight of 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile is 374.29 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile, focusing on six unique applications:
Antimicrobial Agents
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile has shown potential as an antimicrobial agent. Its unique chemical structure allows it to inhibit the growth of various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This compound’s efficacy in combating these pathogens makes it a promising candidate for developing new antibiotics .
Agricultural Chemicals
In the field of agriculture, this compound can be utilized as a key ingredient in the synthesis of agrochemicals. Its trifluoromethyl groups enhance the stability and bioactivity of pesticides, making it effective in protecting crops from pests and diseases. The compound’s ability to act as a growth inhibitor for harmful microorganisms also contributes to its utility in agricultural applications .
Pharmaceutical Development
The compound’s unique structure, which includes both trifluoromethyl and dimethylamino groups, makes it a valuable scaffold for drug development. It can be used to design and synthesize new pharmaceuticals with improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. This makes it a versatile building block in medicinal chemistry .
Material Science
In material science, 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile can be employed in the development of advanced materials. Its fluorinated structure imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are beneficial in creating coatings, polymers, and other materials with specialized applications .
Catalysis
This compound can serve as a ligand in catalytic processes. Its electron-withdrawing trifluoromethyl groups and electron-donating dimethylamino groups create a unique electronic environment that can enhance the activity and selectivity of catalysts. This is particularly useful in organic synthesis, where precise control over reaction conditions is crucial .
Environmental Science
In environmental science, the compound can be used in the development of sensors and detection systems for pollutants. Its chemical stability and reactivity make it suitable for detecting trace amounts of hazardous substances in the environment. This application is essential for monitoring and mitigating environmental pollution .
Safety and Hazards
The safety information available indicates that 2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4/c1-26(2)13-3-4-24-14(12(13)8-23)25-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h3-7H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSEWVLBFHYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile |
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